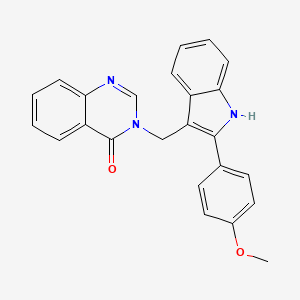![molecular formula C12H14N4O4S4 B14400721 4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] CAS No. 88317-70-8](/img/structure/B14400721.png)
4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is an organic compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two pyrimidine rings connected by a disulfide bond, with methanesulfonyl and methyl groups attached to the pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] typically involves the reaction of 6-(methanesulfonyl)-2-methylpyrimidine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reagents. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor due to its ability to interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] involves its interaction with molecular targets through its disulfide and methanesulfonyl groups. The disulfide bond can undergo redox reactions, allowing the compound to modulate the activity of thiol-containing enzymes and proteins. The methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Disulfanediylbis[2-methyl-6-(methylsulfanyl)pyrimidine]
- 4,4’-Disulfanediylbis(6-methylpyrimidin-2-amine)
Uniqueness
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
Propiedades
Número CAS |
88317-70-8 |
|---|---|
Fórmula molecular |
C12H14N4O4S4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methyl-6-methylsulfonylpyrimidin-4-yl)disulfanyl]-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C12H14N4O4S4/c1-7-13-9(5-11(15-7)23(3,17)18)21-22-10-6-12(24(4,19)20)16-8(2)14-10/h5-6H,1-4H3 |
Clave InChI |
ZPPJTQJAQPKPPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)S(=O)(=O)C)SSC2=CC(=NC(=N2)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

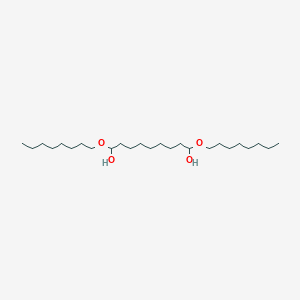

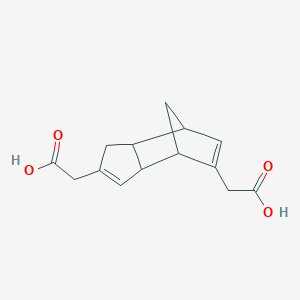
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
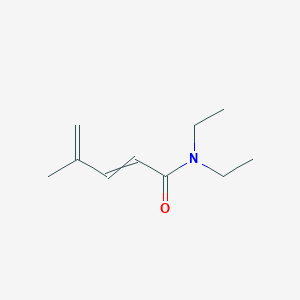
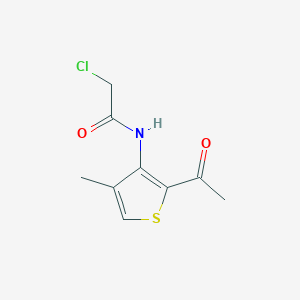

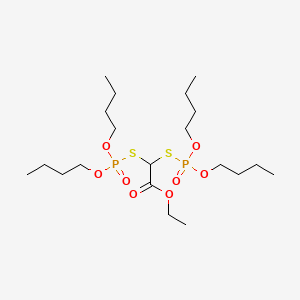
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
